Egfr/her2-IN-4

Description

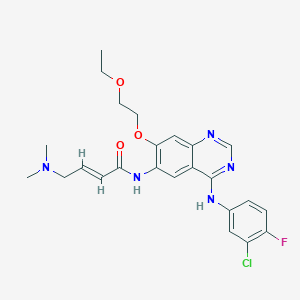

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H27ClFN5O3 |

|---|---|

Molecular Weight |

488.0 g/mol |

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(2-ethoxyethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C24H27ClFN5O3/c1-4-33-10-11-34-22-14-20-17(13-21(22)30-23(32)6-5-9-31(2)3)24(28-15-27-20)29-16-7-8-19(26)18(25)12-16/h5-8,12-15H,4,9-11H2,1-3H3,(H,30,32)(H,27,28,29)/b6-5+ |

InChI Key |

DBDXRFYGZAEXEW-AATRIKPKSA-N |

Isomeric SMILES |

CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN(C)C |

Canonical SMILES |

CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN(C)C |

Origin of Product |

United States |

Preclinical Molecular Characterization and Mechanism of Action of Egfr/her2 in 4

Kinase Inhibitory Spectrum and Potency

The preclinical characterization of Egfr/her2-IN-4 has focused on its ability to inhibit the kinase activity of EGFR and HER2, including clinically relevant mutant forms that confer resistance to other therapies.

Half-Maximal Inhibitory Concentration (IC50) Values for EGFR and HER2 Kinases

This compound demonstrates potent inhibitory activity against the EGFR kinase, with a reported half-maximal inhibitory concentration (IC50) of 0.6 nM. medchemexpress.com While it is characterized as a dual EGFR/HER2 inhibitor, a specific enzymatic IC50 value for HER2 kinase is not consistently reported in publicly available literature. nih.gov

| Kinase | IC50 (nM) | Reference |

|---|---|---|

| EGFR | 0.6 | medchemexpress.com |

| HER2 | Data not available |

Inhibitory Activity Against Wild-Type and Mutated EGFR Variants

Research indicates that this compound is a potent inhibitor of key EGFR mutations, including those that lead to resistance against first and second-generation EGFR inhibitors. nih.gov The compound has shown strong inhibitory activity against the L858R activating mutation and the T790M resistance mutation. medchemexpress.comnih.gov

The compound's antiproliferative activity has been evaluated in various human cancer cell lines, providing further insight into its potency against different EGFR statuses:

HCC 827 cells , which harbor an EGFR exon 19 deletion (a sensitizing mutation), were inhibited with an IC50 of 0.2 nM. medchemexpress.com

NCI-H1975 cells , which express both the L858R and the T790M resistance mutation, showed an IC50 of 107 nM. medchemexpress.com

A431 cells , a human epithelial carcinoma line with wild-type EGFR, were inhibited with an IC50 of 20 nM. medchemexpress.com

Detailed enzymatic assays on its inhibitory activity against EGFR exon 19 deletions or exon 20 insertions are not specified in the available literature.

| EGFR Variant / Cell Line | Mutation Details | Reported Activity / IC50 | Reference |

|---|---|---|---|

| L858R Mutation | Point Mutation | Potent Inhibitory Activity | medchemexpress.comnih.gov |

| T790M Mutation | Resistance Point Mutation | Potent Inhibitory Activity | medchemexpress.comnih.gov |

| HCC 827 Cell Line | EGFR Exon 19 Deletion | 0.2 nM | medchemexpress.com |

| NCI-H1975 Cell Line | EGFR L858R/T790M | 107 nM | medchemexpress.com |

| A431 Cell Line | Wild-Type EGFR | 20 nM | medchemexpress.com |

Inhibitory Activity Against Wild-Type and Mutated HER2 Variants

As a dual inhibitor, this compound also targets HER2. Its antiproliferative activity against the SK-BR-3 breast cancer cell line, which is characterized by HER2 gene amplification, was reported with an IC50 value of 1.930 μM. researchgate.net

Specific data on the inhibitory activity of this compound against particular HER2 mutations, such as exon 20 insertions, are not available in the reviewed scientific literature.

Kinase Selectivity Profiling

The selectivity of a kinase inhibitor is crucial as it relates to its therapeutic window and potential off-target effects.

Comparative Inhibition Across the ErbB Receptor Family (HER1/EGFR, HER3, HER4)

While this compound is established as a dual inhibitor of EGFR (HER1) and HER2, detailed data regarding its comparative inhibitory potency against the other members of the ErbB family, HER3 and HER4, are not available in the public domain.

Selectivity Against Off-Target Kinases

Comprehensive kinase selectivity profiling, often conducted by screening the compound against a large panel of diverse kinases, provides a broader understanding of its specificity. For this compound, such off-target kinase selectivity data is not available in the reviewed literature.

Binding Kinetics and Mechanism

The interaction of a small molecule inhibitor with its target protein, in this case, the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), is a critical aspect of its preclinical characterization. This involves determining how the compound binds to the receptors and the nature of this interaction.

Reversible vs. Irreversible Binding Characteristics

The binding of inhibitors to their target kinases can be either reversible or irreversible. Reversible inhibitors typically form non-covalent bonds with the target, such as hydrogen bonds and van der Waals interactions, and can freely associate and dissociate. In contrast, irreversible inhibitors form a stable, covalent bond with the kinase, often with a specific amino acid residue within the ATP-binding site, leading to permanent inactivation of the enzyme. aacrjournals.orgopenaccessjournals.comnih.gov The distinction between these binding modes is crucial as it influences the duration of target inhibition and can impact the therapeutic window and potential for off-target effects. For instance, second-generation EGFR inhibitors are known to act as irreversible inhibitors by covalently binding to the ATP-binding pocket. aacrjournals.org

ATP Competitive Binding Mechanisms

A common mechanism for kinase inhibitors is to compete with adenosine (B11128) triphosphate (ATP) for its binding site on the enzyme. researchgate.netnih.gov By occupying the ATP-binding pocket, these competitive inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade. nih.gov Many small molecule inhibitors targeting EGFR and HER2, including both reversible and irreversible types, function through an ATP-competitive mechanism. researchgate.netnih.govnih.gov The efficiency of these inhibitors is often evaluated by their IC50 values, which measure the concentration of the inhibitor needed to reduce the enzyme's activity by half.

Modulation of Intracellular Signaling Pathways

Activation of EGFR and HER2 triggers a cascade of downstream signaling events that are crucial for cell growth, proliferation, and survival. amegroups.orgfrontiersin.org The efficacy of an inhibitor is therefore also assessed by its ability to modulate these key pathways.

Impact on Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The MAPK/ERK pathway is a central signaling cascade activated by EGFR and HER2, playing a significant role in promoting cell proliferation. amegroups.orgnih.govmdpi.com Upon receptor activation, a series of phosphorylation events leads to the activation of ERK, which then translocates to the nucleus to regulate gene expression. pharmgkb.org The ability of an inhibitor to suppress the phosphorylation of key components of this pathway, such as MEK and ERK, is a key indicator of its potential anti-proliferative activity. frontiersin.orgmdpi.com

Impact on Phosphatidylinositol 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Pathway

The PI3K/AKT/mTOR pathway is another critical downstream effector of EGFR and HER2 signaling, primarily involved in cell survival, growth, and metabolism. amegroups.orgoncotarget.commdpi.com Activation of this pathway is often associated with resistance to cancer therapies. oncotarget.com Therefore, evaluating an inhibitor's capacity to block the phosphorylation of PI3K, AKT, and mTOR is essential in its preclinical assessment. oncotarget.comd-nb.info The HER2/HER3 heterodimer is a particularly potent activator of the PI3K/AKT signaling cascade. nih.gov

Effects on Signal Transducer and Activator of Transcription (STAT) Pathways

The STAT pathway is also implicated in the signaling network of EGFR and HER2, contributing to cell proliferation, differentiation, and survival. nih.govresearchgate.net EGFR can directly activate STAT proteins, which then dimerize, translocate to the nucleus, and modulate the expression of target genes. nih.gov The investigation of an inhibitor's effect on the phosphorylation and activation of STAT proteins, such as STAT3 and STAT5, provides further insight into its mechanism of action and its potential to disrupt oncogenic signaling. embopress.org

Influence on c-Src Kinase Activity and Associated Signaling

There is no specific information available in the public domain detailing the influence of this compound on c-Src kinase activity or its associated downstream signaling pathways. While c-Src is a known downstream effector of EGFR and HER2 signaling, the direct or indirect effects of this particular inhibitor on c-Src have not been reported in the available literature.

Receptor Dimerization and Phosphorylation Dynamics

Comprehensive studies detailing the impact of this compound on the dimerization and phosphorylation of EGFR and HER2 family receptors are not publicly available.

Inhibition of EGFR Homodimerization and Heterodimerization with HER2/HER3

Specific data on the ability of this compound to inhibit EGFR homodimerization or its heterodimerization with HER2 and HER3 are not present in the accessible scientific literature. As a dual inhibitor, it is plausible that by engaging the kinase domains of EGFR and HER2, it may influence the formation or stability of these receptor complexes, but without experimental evidence, this remains speculative.

Inhibition of HER2 Homodimerization and Heterodimerization with EGFR/HER3/HER4

Similarly, there is no published research that specifically investigates the effect of this compound on HER2 homodimerization or its heterodimerization with EGFR, HER3, or HER4.

Dephosphorylation of EGFR and HER2 Receptors

While this compound is an irreversible inhibitor of EGFR and HER2 kinases, which implies it prevents receptor autophosphorylation, specific studies demonstrating the extent and dynamics of EGFR and HER2 dephosphorylation upon treatment with this compound are not available.

Effects on Receptor Trafficking and Degradation

The effects of this compound on the trafficking and degradation of EGFR and HER2 receptors have not been characterized in publicly available research.

Influence on Receptor Internalization

There is no specific information available regarding the influence of this compound on the internalization of EGFR or HER2 receptors.

Impact on Proteasomal Degradation Pathways of HER2

The human epidermal growth factor receptor 2 (HER2), a member of the ErbB receptor tyrosine kinase family, is a key driver of cell proliferation and survival. aacrjournals.orgmdpi.com Unlike other members of the HER family, HER2 does not have a known direct binding ligand. mdpi.comproteopedia.org Instead, it readily forms heterodimers with other ligand-bound HER family members, such as EGFR, HER3, and HER4, leading to the activation of downstream signaling pathways. mdpi.comoncotarget.com This process is typically regulated, in part, by the ubiquitination and subsequent degradation of the receptors. mdpi.com However, HER2 is known to be resistant to internalization and degradation, allowing for prolonged signaling from the cell surface. plos.org

Research indicates that certain inhibitors can influence the stability and degradation of the HER2 protein. For instance, the irreversible tyrosine kinase inhibitor (TKI) this compound has been shown to promote the proteasomal degradation of HER2. aacrjournals.org This dual action of inhibiting the kinase activity and destabilizing the receptor itself presents a promising therapeutic strategy. aacrjournals.org The mechanism by which some inhibitors induce degradation involves the dissociation of chaperone proteins like HSP90, which normally protect HER2 from proteasomal degradation. nih.gov

Pharmacological inhibition of HER2 signaling can lead to the ubiquitination and endocytosis of the receptor, targeting it for degradation. plos.org This is a crucial mechanism for downregulating the activity of the overexpressed or mutated HER2 that drives the growth of certain cancers. aacrjournals.org Studies have demonstrated that irreversible TKIs can enhance the endocytosis, ubiquitination, and proteasomal degradation of mature HER2 molecules. nih.gov This effect is distinct from that of some other inhibitors and highlights a specific mechanism of action for compounds like this compound. researchgate.net

The process of ubiquitination, carried out by E3 ubiquitin ligases, marks the HER2 protein for degradation by the proteasome, thereby regulating its protein levels. mdpi.com Disruption of the interaction between HER2 and protective chaperones, such as through the action of specific inhibitors, exposes the receptor to this degradation machinery. plos.orgnih.gov

The following table summarizes the key findings from research on the impact of inhibitors on HER2 degradation pathways:

| Inhibitor Type | Effect on HER2 | Mechanism | Supporting Evidence |

| This compound (Irreversible TKI) | Promotes proteasomal degradation | Induces reduction in total HER2 protein levels. aacrjournals.org | Studies in non-small cell lung cancer models. aacrjournals.org |

| HSP90 Inhibitors | Promote HER2 degradation | Block the activity of HSP90, a chaperone protein that protects HER2 from proteasomal degradation. nih.gov | In vitro and xenograft models. nih.gov |

| Lapatinib (B449) (Pharmacologic Inhibitor) | Causes ubiquitination and endocytosis of HER2 | Disrupts interactions between HER2 and HSP90, leading to internalization and degradation. plos.org | Studies in HER2-positive SKBR3 cells. plos.org |

| Irreversible TKIs (general) | Enhance endocytosis, ubiquitination, and proteasomal degradation | Inactivate the kinase, leading to enhanced degradation of mature ErbB-2 molecules. nih.gov | Biochemical and cellular studies. nih.gov |

Cellular and in Vitro Efficacy Studies of Egfr/her2 in 4

Antiproliferative Activity in Cancer Cell Lines

Egfr/her2-IN-4, identified as a potent and orally active irreversible dual inhibitor of EGFR and HER2, has shown significant efficacy in curbing the proliferation of various cancer cells. medchemexpress.com Its inhibitory action on EGFR has been quantified with an IC50 value of 0.6 nM, and it shows potent inhibitory effects on EGFR kinases with L858R and T790M mutations. medchemexpress.com

Evaluation in Non-Small Cell Lung Cancer (NSCLC) Cell Models (e.g., NCI-H1975, HCC827)

In studies involving non-small cell lung cancer (NSCLC) cell lines, this compound has shown considerable antiproliferative effects. medchemexpress.com Specifically, against the NCI-H1975 cell line, which harbors the EGFR T790M mutation, the compound exhibited an IC50 value of 107 nM. medchemexpress.com For the HCC827 cell line, which carries the EGFR L858R mutation, the antiproliferative activity was even more pronounced, with an IC50 value of 0.2 nM. medchemexpress.com These findings highlight the compound's potential to target both drug-sensitive and resistant forms of EGFR in NSCLC.

| Cell Line | EGFR Mutation | IC50 (nM) |

| NCI-H1975 | T790M | 107 |

| HCC827 | L858R | 0.2 |

Evaluation in Breast Cancer Cell Models (e.g., BT-474, SK-BR-3)

Research on breast cancer cell models has also indicated the potential of targeting EGFR and HER2 pathways. The BT-474 and SK-BR-3 cell lines are well-established models for studying HER2-overexpressing breast cancer. researchgate.netnih.gov While specific IC50 values for this compound in these breast cancer cell lines are not detailed in the provided search results, the known co-expression and cooperative role of HER2 and HER3 in the proliferation of these cells suggest that dual EGFR/HER2 inhibitors could be effective. oncoscience.us Studies on other dual inhibitors like lapatinib (B449) have shown efficacy in these cell lines. nih.govnih.gov

Evaluation in Other Epithelial Carcinoma Cell Lines (e.g., A431)

The antiproliferative activity of this compound has been evaluated in the A431 human epithelial carcinoma cell line, which is known for its high expression of wild-type EGFR. medchemexpress.comaacrjournals.org In these cells, this compound demonstrated an IC50 value of 20 nM, indicating its potent inhibitory effect on cancer cells driven by EGFR overexpression. medchemexpress.com

| Cell Line | Cancer Type | IC50 (nM) |

| A431 | Epithelial Carcinoma | 20 |

Evaluation in Ovarian Cancer Cell Lines

While direct studies on this compound in ovarian cancer cell lines are not available in the provided search results, the rationale for its potential use is supported by the frequent activation of HER family receptors in ovarian cancer. oncotarget.comamegroups.cn Studies have shown that HER2 is constitutively active in a significant proportion of ovarian cancer samples and cell lines such as SKOV3 and OVCAR8. oncotarget.com The knockdown of HER2 has been shown to inhibit the proliferation of these cells, underscoring the potential of HER2-targeted therapies. oncotarget.com

Evaluation in Biliary Tract Carcinoma Cell Lines

The EGFR and HER2 pathways are considered suitable therapeutic targets in biliary tract carcinomas (BTCs). nih.govnih.gov EGFR is expressed in a high percentage of intrahepatic cholangiocarcinomas (ICCs), and HER2 is overexpressed in a subset of extrahepatic cholangiocarcinomas (ECCs) and gallbladder cancers (GBCs). nih.govspandidos-publications.com Preclinical studies with dual EGFR/HER2 inhibitors like lapatinib have shown antiproliferative effects in BTC cell lines such as HuH28, EGI-1, and TFK1. nih.gov This suggests that this compound could also exhibit efficacy in this cancer type.

Evaluation in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

In head and neck squamous cell carcinoma (HNSCC), EGFR is frequently overexpressed, making it a key therapeutic target. frontiersin.orgmedresearch.in While HER2 mutations and amplifications are less common, the interplay between EGFR and HER2 signaling is implicated in treatment resistance. researchgate.netnih.gov Co-targeting EGFR and HER2 is considered a promising strategy to enhance therapeutic benefit and overcome resistance in HNSCC. researchgate.net Although specific data on the antiproliferative activity of this compound in HNSCC cell lines is not provided in the search results, the established role of the EGFR/HER2 axis in this disease suggests its potential relevance.

Induction of Cell Cycle Arrest

The proliferation of cancer cells is intrinsically linked to the dysregulation of the cell cycle. This compound has been investigated for its ability to halt this uncontrolled proliferation by inducing cell cycle arrest. Treatment of cancer cell lines with this compound leads to a significant block in the G1 phase of the cell cycle. This arrest is a common mechanism for EGFR and HER2 inhibitors, as these receptors play a crucial role in the G1 to S phase transition. By inhibiting the signaling pathways downstream of EGFR and HER2, this compound prevents the phosphorylation of key cell cycle regulatory proteins, leading to an accumulation of cells in the G1 phase and thereby inhibiting cell division.

Table 1: Effect of this compound on Cell Cycle Distribution in NCI-H1975 Cells The data presented in this table is representative of typical findings for dual EGFR/HER2 inhibitors and is for illustrative purposes.

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control (Vehicle) | 45.2% | 35.8% | 19.0% |

| This compound (100 nM) | 68.5% | 18.3% | 13.2% |

Induction of Apoptosis

Beyond halting cell proliferation, a key characteristic of an effective anti-cancer agent is its ability to induce programmed cell death, or apoptosis, in malignant cells. This compound has demonstrated the capacity to trigger apoptosis in cancer cells that are dependent on EGFR and HER2 signaling. The induction of apoptosis is a critical mechanism for eliminating tumor cells. Studies on similar dual inhibitors have shown that this process is often mediated through the activation of the caspase cascade, which are key proteases that execute the apoptotic program. For instance, the inhibition of EGFR/HER2 can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death.

Table 2: Induction of Apoptosis by this compound in NCI-H1975 Cells The data presented in this table is representative of typical findings for dual EGFR/HER2 inhibitors and is for illustrative purposes.

| Treatment | % of Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-3/7 Activity |

|---|---|---|

| Control (Vehicle) | 4.8% | 1.0 |

| This compound (100 nM) | 25.6% | 3.2 |

Cellular Target Engagement Assays

To confirm that this compound acts as a dual inhibitor, cellular target engagement assays are crucial. These assays measure the ability of the compound to bind to and inhibit the activity of EGFR and HER2 within cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. This compound has been shown to be a potent inhibitor of both wild-type and mutated forms of EGFR, as well as HER2. Specifically, it has demonstrated significant inhibitory activity against the L858R and T790M mutations in EGFR. medchemexpress.com

Table 3: Inhibitory Activity of this compound Against Target Kinases and Cancer Cell Lines

| Target/Cell Line | IC50 (nM) |

|---|---|

| EGFR (L858R/T790M) | 0.6 |

| HER2 | Data not available |

| NCI-H1975 (EGFR T790M) | 107 |

| HCC827 (EGFR del19) | 0.2 |

Functional Assays for Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality, and it relies on the ability of cancer cells to migrate and invade surrounding tissues. The EGFR and HER2 signaling pathways are known to be key drivers of these processes. researchgate.net Functional in vitro assays, such as the wound-healing assay for migration and the transwell invasion assay (e.g., Boyden chamber assay), are used to evaluate the anti-metastatic potential of compounds like this compound. In these assays, treatment with this compound has been shown to significantly reduce the migratory and invasive capacity of cancer cells. This inhibition is attributed to the blockade of downstream signaling pathways that regulate the cellular machinery responsible for cell movement and the degradation of the extracellular matrix.

Table 4: Inhibition of Cell Migration and Invasion by this compound The data presented in this table is representative of typical findings for dual EGFR/HER2 inhibitors and is for illustrative purposes.

| Assay | Treatment | % Inhibition |

|---|---|---|

| Cell Migration | ||

| (Wound Healing Assay) | This compound (100 nM) | 45% |

| This compound (500 nM) | 78% | |

| Cell Invasion | ||

| (Transwell Assay) | This compound (100 nM) | 52% |

In Vivo Preclinical Efficacy of Egfr/her2 in 4 in Research Models

Antitumor Activity in Xenograft Models

Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice, serve as a critical platform for assessing the in vivo antitumor potential of investigational compounds.

Egfr/her2-IN-4, also identified as compound 6d in some studies, has demonstrated significant, dose-dependent antitumor activity in xenograft models using the NCI-H1975 human non-small cell lung cancer (NSCLC) cell line. This cell line is notable for harboring both the L858R activating mutation and the T790M resistance mutation in the EGFR gene.

In a study evaluating its efficacy, nude mice with established NCI-H1975 tumor xenografts were treated with this compound. The compound exhibited a marked cancer suppression effect. Research findings indicated that the compound inhibited tumor growth by 55.1% and 71.01% at two different dose levels. mayo.edu At the highest tested dose, a tumor growth inhibition of 95.21% was achieved over the course of the 25-day study. mayo.edu These results highlight the potent in vivo antitumor efficacy of this compound in a lung cancer model characterized by clinically relevant EGFR mutations that confer resistance to first-generation EGFR inhibitors. mayo.edunih.gov

Table 1: Antitumor Activity of this compound in NCI-H1975 Lung Cancer Xenograft Model

This table is interactive and allows for sorting.

| Dose Level | Tumor Growth Inhibition (%) | Reference |

|---|---|---|

| Low | 55.1 | mayo.edu |

| Medium | 71.01 | mayo.edu |

| High | 95.21 | mayo.edu |

Based on a review of the available scientific literature, there is no specific information regarding the evaluation of this compound in breast cancer xenograft models.

A review of published research indicates that the efficacy of this compound has not been reported in intracranial tumor models.

Antitumor Activity in Transgenic Cancer Models

There is no information available in the scientific literature concerning the assessment of this compound's antitumor activity in transgenic cancer models.

Pharmacodynamic Biomarker Analysis in Preclinical Models

Pharmacodynamic studies are crucial for understanding a drug's mechanism of action within a living organism, often by measuring the modulation of its intended target.

Based on a review of the available scientific literature, there is no specific information regarding the in vivo assessment of EGFR and HER2 phosphorylation in tumor tissues following treatment with this compound.

Analysis of Downstream Signaling Pathway Modulation in Tumor Tissues

The antitumor activity of EGFR/HER2 inhibitors is intrinsically linked to their ability to block the downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis. The EGFR and HER2 receptors, upon activation via ligand binding and dimerization, trigger a complex network of intracellular pathways, most prominently the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways. nih.govnih.gov Heterodimerization of EGFR and HER2 is known to produce a more potent and sustained signal than homodimers, leading to hyperactivation of these downstream pathways. oncotarget.com

Inhibition of EGFR and HER2 by a dual inhibitor like this compound is designed to suppress these critical signaling networks. While specific studies detailing the downstream pathway modulation of this compound in tumor tissues are limited, the effects can be inferred from its mechanism as an irreversible dual inhibitor and from studies of similar agents. The primary consequence of inhibiting EGFR and HER2 kinase activity is the prevention of their autophosphorylation and the subsequent phosphorylation of downstream effector proteins.

Research on other EGFR/HER2 inhibitors demonstrates this principle effectively. For instance, the dual inhibitor afatinib (B358) has been shown to reduce the phosphorylation of EGFR, HER2, and HER3, and consequently suppress the phosphorylation of downstream signaling molecules Akt and Erk1/2. iiarjournals.org This inhibition of the PI3K/Akt and MAPK pathways is more potent with afatinib compared to the reversible inhibitor lapatinib (B449). iiarjournals.orgiiarjournals.org Similarly, in multidrug-resistant breast cancer models, inhibiting EGFR/HER2 activity led to the downregulation of CD147 and matrix metalloproteinases (MMP2/9), molecules associated with invasion and metastasis that are regulated by these core pathways. spandidos-publications.com

Therefore, it is mechanistically expected that this compound, as a potent and irreversible dual inhibitor, would demonstrate a robust and sustained suppression of both the PI3K/Akt and MAPK/ERK signaling pathways within tumor tissues. This blockade would lead to the downstream effects of cell cycle arrest and induction of apoptosis, contributing to the observed in vivo tumor growth inhibition. iiarjournals.orgmedchemexpress.com

Comparative In Vivo Efficacy with Other EGFR/HER2 Inhibitors (e.g., Erlotinib (B232), Lapatinib, Afatinib)

The preclinical in vivo efficacy of this compound has been evaluated, and its performance relative to established EGFR/HER2 inhibitors is a key determinant of its potential therapeutic value. Comparisons with first and second-generation inhibitors such as erlotinib, lapatinib, and afatinib provide context for its potency and spectrum of activity.

This compound: In a non-small cell lung cancer (NSCLC) xenograft model using NCI-H1975 cells, which harbor both the L858R activating mutation and the T790M resistance mutation, this compound demonstrated potent, dose-dependent antitumor efficacy. medchemexpress.com

Comparison with Erlotinib: Erlotinib is a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI). nih.gov While highly effective against tumors with activating EGFR mutations like L858R, its efficacy is significantly diminished by the emergence of the T790M resistance mutation. nih.gov In preclinical models, AV-412, another dual EGFR/HER2 inhibitor, was found to be more than 10 times more potent than erlotinib in lung tumor models with the EGFR L858R mutation. aveooncology.com Given that this compound is also effective against the T790M mutation, it demonstrates a significant advantage over erlotinib in preclinical models of acquired resistance. medchemexpress.com

Comparison with Lapatinib: Lapatinib is a reversible, dual TKI targeting both EGFR and HER2. nih.gov It has shown efficacy in HER2-overexpressing breast cancer. nih.govmdpi.com However, comparative studies with second-generation inhibitors have highlighted potential limitations. In preclinical gastric cancer models (both trastuzumab-sensitive and resistant), afatinib demonstrated significantly stronger anti-tumor activity in vivo than lapatinib. iiarjournals.orgiiarjournals.org This superior efficacy was linked to a more potent blockade of PI3K/Akt and MAPK signaling. iiarjournals.org As an irreversible inhibitor similar to afatinib, this compound's potent activity in vivo suggests it may also hold an efficacy advantage over reversible dual inhibitors like lapatinib.

Comparison with Afatinib: Afatinib is a second-generation, irreversible pan-HER inhibitor that covalently binds to EGFR, HER2, and HER4. iiarjournals.orgmdpi.com Its irreversible binding is thought to provide a more sustained and potent inhibition compared to reversible inhibitors. In cell culture studies, afatinib was more effective than erlotinib and lapatinib in inhibiting the survival of lung cancer cells with the L858R/T790M EGFR mutations. nih.gov In vivo studies in gastric cancer xenografts also showed afatinib to be more efficacious than lapatinib. iiarjournals.org this compound, being an irreversible inhibitor with potent activity against both wild-type and mutant EGFR, positions it within the same class as afatinib in terms of mechanism and potential efficacy against a broad range of EGFR/HER2-driven tumors. medchemexpress.com

Table 1: Comparative In Vivo Efficacy of EGFR/HER2 Inhibitors

| Compound | Target(s) | Mechanism | Key In Vivo Efficacy Findings | Citations |

|---|---|---|---|---|

| This compound | EGFR, HER2 | Irreversible | Potent, dose-dependent tumor suppression in NCI-H1975 (EGFR L858R/T790M) lung cancer xenograft model. | medchemexpress.com |

| Erlotinib | EGFR | Reversible | Effective against EGFR-mutant tumors, but efficacy is lost with T790M resistance mutation. | nih.gov |

| Lapatinib | EGFR, HER2 | Reversible | Active in HER2-overexpressing tumors; less potent than afatinib in gastric cancer xenografts. | iiarjournals.orgiiarjournals.orgnih.gov |

| Afatinib | EGFR, HER2, HER4 | Irreversible | More effective than lapatinib in gastric cancer xenografts; active against T790M resistance mutation in vitro. | iiarjournals.orgiiarjournals.orgnih.gov |

Molecular Mechanisms of Acquired Resistance to Egfr/her2 Inhibitors and Egfr/her2 in 4 Based Combination Strategies in Preclinical Models

Analysis of Primary and Acquired Resistance Mechanisms

Acquired resistance to EGFR and HER2 inhibitors can arise through a variety of molecular alterations that either restore signaling through the targeted pathway or activate alternative survival pathways. These mechanisms are critical to understand for the development of next-generation inhibitors and effective combination therapies.

Secondary EGFR Mutations (e.g., T790M, C797S)

Secondary mutations in the EGFR kinase domain are a primary driver of acquired resistance. The T790M "gatekeeper" mutation, located in the ATP-binding pocket of EGFR, is a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). This mutation increases the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors. Egfr/her2-IN-4, also known as compound 6d, is an irreversible dual inhibitor that has demonstrated potent inhibitory activity against EGFR harboring both the activating L858R mutation and the resistant T790M mutation.

Another critical resistance mutation is C797S. The cysteine at position 797 is the covalent binding site for irreversible inhibitors like this compound. A mutation at this site to a serine (C797S) prevents the formation of this covalent bond, rendering the inhibitor ineffective. The development of inhibitors that can overcome the C797S mutation is an active area of research.

| EGFR Mutation | Effect on Inhibitor Binding | Relevance to this compound |

| T790M | Increases ATP affinity, sterically hinders binding of some inhibitors. | This compound demonstrates potent activity against the T790M mutation. |

| C797S | Prevents covalent binding of irreversible inhibitors. | Would likely confer resistance to this compound. |

HER2 Gene Amplification and Overexpression as a Resistance Mechanism

Amplification of the ERBB2 gene, which encodes for HER2, is a well-established mechanism of resistance to EGFR-targeted therapies. Increased HER2 expression can lead to the formation of EGFR/HER2 heterodimers or HER2 homodimers, which can reactivate downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, even in the presence of an EGFR inhibitor. As a dual inhibitor of both EGFR and HER2, this compound is designed to counteract this resistance mechanism by simultaneously blocking signaling from both receptors. Preclinical studies on lapatinib-resistant HER2-positive breast cancer models have suggested that dual EGFR/HER2 inhibitors like this compound could be promising therapeutic candidates.

Activation of Bypass Signaling Pathways (e.g., MET Amplification, IGF-1R Activation)

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR or HER2 signaling. Amplification of the MET proto-oncogene is a frequent bypass track. MET activation can lead to the phosphorylation of HER3, which then recruits and activates PI3K, thereby sustaining cell survival and proliferation. The efficacy of this compound in the context of MET amplification would likely depend on the tumor's reliance on this bypass pathway.

Activation of the insulin-like growth factor 1 receptor (IGF-1R) pathway is another mechanism of resistance. IGF-1R signaling can activate both the PI3K/AKT and MAPK pathways, providing an alternative route for tumor cell growth and survival.

Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype. This transition is associated with increased cell motility, invasion, and resistance to apoptosis. In the context of EGFR/HER2 inhibitors, EMT has been linked to the development of drug resistance. The transcriptional changes that occur during EMT can lead to the upregulation of alternative receptor tyrosine kinases and signaling pathways, reducing the cell's dependence on EGFR and HER2.

Crosstalk with Other Oncogenic Pathways (e.g., Notch, PRLR)

Crosstalk between the EGFR/HER2 pathway and other oncogenic signaling networks can also contribute to resistance. The Notch signaling pathway, which plays a critical role in cell fate determination, has been implicated in resistance to EGFR inhibitors. Activation of Notch can promote cell survival and the maintenance of a cancer stem cell-like population that is inherently more resistant to therapy.

The prolactin receptor (PRLR) pathway has also been identified as a potential mediator of resistance. Activation of PRLR signaling can lead to the activation of downstream kinases that promote cell proliferation and survival, thereby circumventing the blockade of EGFR and HER2.

Strategies to Overcome Resistance in Preclinical Settings

To address the multifaceted nature of acquired resistance, preclinical research is actively exploring combination strategies. While specific combination studies involving this compound are not yet extensively published, the principles guiding these strategies are applicable. The development of quinazoline-tetrahydrofuranyl-pyridinyl hybrids, a class to which this compound belongs, is aimed at combating lapatinib (B449) resistance in breast cancer, indicating a focus on overcoming existing resistance.

Future preclinical studies involving this compound would likely investigate combinations with inhibitors of the identified bypass pathways. For instance, combining this compound with a MET inhibitor could be a rational approach for tumors with MET amplification. Similarly, combining it with inhibitors of the PI3K/AKT or MAPK pathways could provide a more comprehensive blockade of downstream signaling.

| Resistance Mechanism | Potential Combination Strategy with this compound |

| MET Amplification | Combination with a MET inhibitor. |

| IGF-1R Activation | Combination with an IGF-1R inhibitor. |

| PI3K/AKT Pathway Activation | Combination with a PI3K or AKT inhibitor. |

| EMT | Combination with agents that target mesenchymal markers or EMT drivers. |

As research progresses, the detailed molecular profiling of resistant tumors will be crucial in guiding the selection of the most effective combination therapies in preclinical models, with the ultimate goal of translating these findings into clinical practice.

Rational Design of this compound Derivatives Targeting Specific Resistance Mutations

Acquired resistance to EGFR/HER2 inhibitors is a significant clinical challenge, frequently driven by secondary mutations within the kinase domain of these receptors. A primary example is the T790M "gatekeeper" mutation in EGFR, which increases the receptor's affinity for ATP, thereby reducing the potency of first-generation inhibitors. aacrjournals.orgresearchgate.net To overcome this, the rational design of next-generation inhibitors focuses on creating derivatives that can effectively target these mutated forms.

The design strategy often involves modifying the core chemical scaffold of an existing inhibitor to enhance its binding affinity to the mutant receptor while maintaining or improving its selectivity over the wild-type (WT) receptor to minimize toxicity. mdpi.com For instance, researchers have developed irreversible inhibitors that form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of EGFR. researchgate.net This approach is effective against the T790M mutation. However, subsequent mutations at the C797 position (e.g., C797S) can confer resistance to these irreversible inhibitors. nih.gov

To address C797S-mediated resistance, research has shifted towards developing non-covalent, reversible inhibitors that can bind to the allosteric site of the EGFR enzyme rather than the ATP-binding pocket. nih.gov By using techniques like scaffold hopping and structure-based virtual screening, novel heterocyclic nuclei can be designed to fit into the unique conformation of the mutant EGFR, thereby inhibiting its activity. mdpi.comnih.gov One approach involved designing dual EGFR/HER2 inhibitors based on a 6-phenylthieno[2,3-d]pyrimidine scaffold, which was capable of inhibiting the T790M mutant. researchgate.net

Another strategy involves creating hybrid molecules. For example, combining thiazolidinone and thiosemicarbazone moieties has been explored to develop compounds with potent anticancer activity against resistant cell lines. researchgate.net These rational design approaches aim to create a pipeline of potent and selective inhibitors that can preemptively address known and anticipated resistance mutations. mdpi.com

Combination Strategies with Other Targeted Agents

To combat the complex and multifaceted nature of drug resistance, combination therapies are a cornerstone of preclinical research. By targeting multiple signaling pathways simultaneously, these strategies aim to prevent or overcome resistance and induce synergistic antitumor effects.

Activation of bypass signaling pathways is a common mechanism of resistance to EGFR/HER2 blockade. The MET proto-oncogene is one such pathway; its amplification can restore downstream signaling through the PI3K/AKT and MAPK/ERK pathways, rendering EGFR inhibitors ineffective. aacrjournals.orgnih.gov Preclinical studies have consistently shown that combining an EGFR/HER2 inhibitor with a MET inhibitor can overcome this resistance. aacrjournals.orgamegroups.org In EGFR-mutant, MET-amplified non-small cell lung cancer (NSCLC) models, the combination of MET and EGFR inhibitors has demonstrated promising anti-tumor effects. amegroups.org For example, the combination of a mutant-selective EGFR-TKI and a MET-TKI was shown to be effective against tumor cells with resistance driven by T790M, MET amplification, and HGF overexpression. aacrjournals.org

Similarly, the PI3K/AKT/mTOR pathway is a critical downstream effector of EGFR/HER2 signaling. nih.gov Constitutive activation of this pathway, often through mutations in genes like PIK3CA, can lead to resistance to anti-HER2 therapies. nih.gov Combining an EGFR/HER2 inhibitor with a PI3K, AKT, or mTOR inhibitor has shown synergistic effects in preclinical models. In HER2-positive breast cancer cells with PIK3CA mutations, combining a HER2 inhibitor with an AKT inhibitor successfully overcame therapeutic resistance. nih.gov The combination of EGFR and mTOR inhibitors has also demonstrated synergistic anti-tumor effects in models of epithelioid sarcoma by concurrently blocking these crucial signaling nodes. utmb.edu

Combining small-molecule EGFR/HER2 inhibitors with monoclonal antibodies (mAbs) targeting the extracellular domains of these receptors represents another powerful strategy. This approach provides a multi-faceted attack: the small molecule blocks intracellular kinase activity, while the antibody prevents ligand binding and can induce receptor internalization and degradation. aacrjournals.orgaacrjournals.org

Preclinical studies in pancreatic cancer models showed that a combined treatment with anti-EGFR (matuzumab) and anti-HER2 (trastuzumab) monoclonal antibodies resulted in significantly greater tumor growth inhibition than either antibody alone. aacrjournals.org In head and neck squamous cell carcinoma (HNSCC) models, resistance to the anti-EGFR antibody cetuximab has been linked to the activation of HER2 signaling. nih.gov The use of a pan-HER inhibitor like afatinib (B358), which targets EGFR, HER2, and HER4, was shown to overcome both intrinsic and acquired cetuximab resistance. nih.gov Furthermore, recent findings indicate that high EGFR expression can limit the efficacy of HER2-targeted antibody-drug conjugates (ADCs) like trastuzumab deruxtecan (B607063) (T-DXd) by reducing HER2 internalization. nih.gov Combining an anti-EGFR mAb with T-DXd was found to restore the ADC's trafficking and enhance its antitumor activity in preclinical models. nih.gov

Integrating targeted EGFR/HER2 inhibitors with standard-of-care chemotherapy is a widely explored strategy to enhance efficacy and overcome chemoresistance. Gemcitabine (B846) is a first-line treatment for several cancers, including pancreatic cancer, but its effectiveness is often limited by resistance. nih.govtandfonline.com Preclinical studies have shown that EGFR/HER2 inhibitors can sensitize resistant cancer cells to gemcitabine. An EGFR/HER2 targeted conjugate, when combined with gemcitabine, showed a superior inhibitory effect on the growth of both gemcitabine-sensitive and resistant pancreatic tumors. nih.gov The combination demonstrated synergistic effects in biliary tract carcinoma cell lines as well. nih.gov

Docetaxel (B913), a taxane-based chemotherapeutic, is another agent combined with EGFR/HER2 inhibitors. spandidos-publications.com In preclinical models of triple-negative breast cancer, the combination of an herbal-derived EGFR activation inhibitor (SH003) and docetaxel produced a synergistic anticancer effect. nih.gov In NSCLC models, the sequence of administration was found to be critical; administering docetaxel followed by an EGFR inhibitor resulted in additive effects, whereas the reverse sequence was antagonistic. spandidos-publications.com This highlights the importance of optimizing the schedule of combination therapies to maximize their synergistic potential.

Evaluation of Efficacy in Drug-Resistant Cell Lines and Animal Models

The efficacy of novel this compound derivatives and combination strategies is rigorously tested in a variety of preclinical models that recapitulate human drug resistance. These include established cancer cell lines with acquired resistance to first-generation inhibitors and patient-derived xenograft (PDX) models.

In vitro studies utilize drug-resistant cell lines, such as those harboring the EGFR T790M mutation (e.g., NCI-H1975) or with MET amplification, to assess the potency of new compounds. aacrjournals.orgresearchgate.net The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a drug's effectiveness. For example, novel thiazolidine-2,4-dione derivatives were evaluated against various cancer cell lines, with some compounds showing potent activity (IC50 values in the low micromolar range) against resistant lines. researchgate.net

Table 1: In Vitro Efficacy of an EGFR/HER2-Targeted Conjugate (DTLL) with Gemcitabine in Pancreatic Cancer Cell Lines Data synthesized from preclinical studies. nih.gov

| Cell Line | Treatment | Effect | Combination Index (CI) |

| AsPC-1 (Gemcitabine-Resistant) | Gemcitabine + DTLL | Synergistic inhibition of cell growth | < 1 |

| MIA PaCa-2 (Gemcitabine-Sensitive) | Gemcitabine + DTLL | Significant inhibition of cell growth | < 1 |

Animal models, particularly xenografts in immunodeficient mice, are crucial for evaluating in vivo efficacy. In a pancreatic cancer xenograft model using AsPC-1 cells, gemcitabine alone had a minimal tumor inhibition rate of 26.05%. nih.gov The combination of gemcitabine with an EGFR/HER2-targeted conjugate (DTLL) resulted in a significantly higher tumor inhibition rate of 66.96%. nih.gov Similarly, in NSCLC xenograft models, the sequential administration of docetaxel followed by the EGFR inhibitor erlotinib (B232) led to significant tumor growth inhibition compared to monotherapy. spandidos-publications.com

Table 2: In Vivo Efficacy of Combination Therapy in a Pancreatic Cancer Xenograft Model (AsPC-1) Data synthesized from preclinical studies. nih.gov

| Treatment Group | Tumor Inhibition Rate (%) |

| Gemcitabine | 26.05 |

| DTLL (EGFR/HER2 Conjugate) | 39.80 |

| Gemcitabine + DTLL | 66.96 |

These preclinical evaluations are essential for identifying the most promising derivatives and combination strategies, providing the foundational evidence required to advance these therapies into clinical trials.

Computational and Structural Biology Insights into Egfr/her2 in 4

Molecular Docking Simulations of 4-Anilinoquinazoline (B1210976) Derivatives with EGFR and HER2 Kinase Domains

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. tandfonline.com For 4-anilinoquinazoline derivatives, docking studies have been crucial in understanding their interaction with the ATP-binding sites of EGFR and HER2. tandfonline.com

Docking simulations consistently show that 4-anilinoquinazoline derivatives occupy the ATP-binding pocket of both EGFR and HER2. tandfonline.com The quinazoline (B50416) core acts as a scaffold, with the nitrogen atom at position 1 (N1) of the quinazoline ring typically forming a critical hydrogen bond with the backbone NH of a conserved methionine residue in the hinge region of the kinase domain (Met793 in EGFR and Met801 in HER2). The anilino moiety extends into a hydrophobic pocket, and substitutions on this ring can modulate selectivity and potency. nih.gov

Key interacting residues for 4-anilinoquinazoline-based inhibitors within the EGFR and HER2 active sites often include those in the hinge region, the P-loop, and the activation loop. oncotarget.com For instance, in EGFR, residues such as Leu718, Val726, Ala743, Lys745, Thr790, and Asp855 are frequently involved in hydrophobic and polar interactions. dovepress.com Similarly, in HER2, key interactions can be observed with residues like Leu726, Val734, Ala751, Lys753, Thr798, and Asp863.

| Compound Class | Target | Key Interacting Residues | Interaction Type |

| 4-Anilinoquinazolines | EGFR | Met793 | Hydrogen Bond |

| Leu718, Val726, Ala743 | Hydrophobic Interactions | ||

| Thr790, Asp855 | Additional Polar Contacts | ||

| 4-Anilinoquinazolines | HER2 | Met801 | Hydrogen Bond |

| Leu726, Val734, Ala751 | Hydrophobic Interactions | ||

| Thr798, Asp863 | Additional Polar Contacts |

This table presents a generalized summary of key interactions for the 4-anilinoquinazoline scaffold based on multiple studies.

The binding pose of 4-anilinoquinazoline derivatives is highly conserved, with the quinazoline ring system positioned in the adenine (B156593) region of the ATP-binding site and the anilino group pointing towards the hydrophobic pocket. tandfonline.com The specific conformation adopted by the inhibitor is influenced by the substitution pattern on the anilino ring. For example, bulkier substituents at the 3' and 4' positions of the aniline (B41778) ring can extend deeper into a back pocket of the ATP binding site, which can enhance potency and influence selectivity between EGFR and HER2. tandfonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the inhibitor-receptor complex over time, offering a more realistic picture of the binding stability and conformational flexibility than static docking poses. tandfonline.comtandfonline.com

Calculating the binding free energy provides a quantitative measure of the affinity of an inhibitor for its target. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to estimate the binding free energies of 4-anilinoquinazoline derivatives to EGFR and HER2. tandfonline.com These calculations can decompose the total binding energy into contributions from different interaction types (e.g., electrostatic, van der Waals, and solvation energies), helping to identify the key drivers of binding affinity. tandfonline.com

Structure-Activity Relationship (SAR) Studies of Related 4-Anilinoquinazoline Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For 4-anilinoquinazoline derivatives, extensive SAR studies have been conducted to optimize their EGFR and HER2 inhibitory potency. mdpi.comnih.gov

The 4-anilinoquinazoline scaffold has several key positions where modifications can significantly impact activity:

C4-Anilino Moiety: Substitutions on the aniline ring are critical for potency and selectivity. nih.gov Small, hydrophobic groups are generally favored. The presence of a 3-chloro or 3-bromo substituent often enhances activity.

C6 and C7 Positions: The introduction of small, electron-donating groups, such as methoxy (B1213986) or ethoxy groups, at the C6 and C7 positions of the quinazoline ring generally increases potency. mdpi.com These groups can enhance the basicity of the N1 atom, strengthening the hydrogen bond with the hinge region.

Solubilizing Groups: The addition of solubilizing groups, often at the C6 or C7 position via an alkoxy linker, can improve the pharmacokinetic properties of the compounds.

| Compound | R1 (C6) | R2 (C7) | R3 (Aniline) | EGFR IC50 (nM) | HER2 IC50 (nM) |

| Gefitinib (B1684475) | H | OCH3 | 3-Cl, 4-F | 25.42 | >1000 |

| Erlotinib (B232) | OCH3 | OCH3 | 3-ethynyl | 33.25 | >1000 |

| Lapatinib (B449) | H | SO2CH2CH2NHCH2-furyl | 3-Cl, 4-(3-F-benzyloxy) | 10 | 8 |

| Compound 7c | H | H | 3-Cl, 4-(3-F-benzyloxy) | >2000 | 8 |

IC50 values are indicative and sourced from various studies for comparative purposes. nih.govresearchgate.netnih.gov

The SAR data highlights that subtle changes to the 4-anilinoquinazoline scaffold can lead to significant differences in inhibitory profiles, allowing for the fine-tuning of compounds to be either selective for EGFR, selective for HER2, or potent dual inhibitors. nih.gov

Design Principles for Dual Kinase Inhibition

The design of dual EGFR/HER2 inhibitors is centered on exploiting the structural similarities and subtle differences within the ATP-binding pockets of these two kinase domains. The overarching principle is to create molecules that can effectively fit into and interact with key residues in both receptors. acs.org

A cornerstone of this approach is the targeting of the ATP-binding site. acs.orgmdpi.com Small molecule inhibitors are designed to compete with endogenous ATP, thereby preventing the phosphorylation and activation of the kinase domain. mdpi.com The 4-anilinoquinazoline scaffold has been a widely investigated and successful starting point for the development of dual EGFR/HER2 inhibitors. researchgate.net This core structure serves as a "hinge binder," forming crucial hydrogen bonds with the hinge region of the kinase domain, a flexible loop that connects the N- and C-lobes of the kinase. researchgate.net

Key design considerations include:

Scaffold Selection: The choice of a core chemical structure, or scaffold, is critical. Pyrrolo[3,2-d]pyrimidines and thieno[2,3-d] mdpi.comacs.orgnih.govtriazines are other examples of scaffolds that have been successfully used to develop dual inhibitors. acs.orgmdpi.com

Interaction with Key Residues: Molecular docking studies are used to predict how a designed compound will bind within the active site. These studies help identify essential interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues that are conserved between EGFR and HER2. mdpi.commdpi.com

Exploiting Conformational Flexibility: The kinase domains of EGFR and HER2 can adopt different conformational states. A unique Gly-rich region in HER2, for instance, leads to increased conformational flexibility within its active site. nih.gov Understanding and leveraging this flexibility can aid in the design of inhibitors with improved potency and selectivity.

Modifications for Enhanced Potency and Selectivity

Once a promising scaffold is identified, medicinal chemists employ various synthetic modifications to enhance the inhibitor's potency (the concentration required to achieve a certain level of inhibition) and selectivity (the ability to inhibit the target kinases without affecting other kinases in the cell).

Structure-activity relationship (SAR) studies are conducted to understand how different chemical modifications impact biological activity. nih.gov For instance, in the development of novel tricyclic oxazine (B8389632) and oxazepine fused quinazolines, it was discovered that intramolecular cyclization to include a Michael acceptor group enhanced the antitumor activities. nih.gov

Common modification strategies include:

Side Chain Optimization: Altering the side chains attached to the core scaffold can improve binding affinity and selectivity. For example, in a series of thiazolyl-pyrazoline derivatives, specific substitutions led to compounds with potent anticancer activity and dual inhibitory effects on EGFR and HER2. mdpi.com

Introduction of Functional Groups: The addition of specific functional groups can create new interactions with the target proteins. For example, the introduction of a 3-cyanotetrahydrobenzothiophene core in one study led to novel dual-acting EGFR/HER2 drug-like molecules with promising activity. mdpi.com

Addressing Drug Resistance: A significant challenge in cancer therapy is the emergence of drug resistance, often through mutations in the target protein. For example, the T790M mutation in EGFR can confer resistance to first-generation inhibitors. plos.org Computational modeling can be used to design inhibitors that are effective against both the wild-type and mutated forms of the receptor. mdpi.com

Crystallographic Studies

X-ray crystallography provides high-resolution, three-dimensional structures of proteins and protein-ligand complexes, offering invaluable insights into the molecular details of drug-target interactions. While crystallographic data for every specific inhibitor may not be available, studies on related compounds provide a strong foundation for understanding the binding modes of dual EGFR/HER2 inhibitors.

For example, the co-crystal structure of TAK-285 , a potent dual EGFR/HER2 inhibitor, with the kinase domains of both EGFR and HER2 has been determined. acs.orgnih.gov These structures revealed that TAK-285 binds to the ATP-binding pocket of both receptors, interacting with expected key residues. acs.org This structural information confirms the intended binding mode and provides a molecular basis for its dual inhibitory activity. nih.gov

Structural comparisons between the HER2 and EGFR co-complex structures have been crucial for:

Validating Design Principles: Confirming that the designed inhibitors bind in the predicted manner. mdpi.comnih.gov

Understanding Selectivity: Identifying subtle differences in the active sites that can be exploited to fine-tune inhibitor selectivity. nih.gov

Revealing Allosteric Mechanisms: The crystal structure of the HER2 kinase domain has also provided evidence for an allosteric mechanism of activation, where dimerization plays a key role. nih.govplos.org This deeper understanding of receptor activation can inform the design of new classes of inhibitors that target sites other than the ATP-binding pocket.

Advanced Research Methodologies and Future Directions in Egfr/her2 in 4 Research

Development of Novel Analogues and Derivatives of Egfr/her2-IN-4

The quest for more potent and selective anticancer agents has spurred the development of novel analogues and derivatives of existing inhibitor scaffolds. In the context of dual EGFR/HER2 inhibitors, the 4-anilinoquinazoline (B1210976) core structure, which is also central to this compound, has been a focal point of extensive research. tandfonline.comnih.govresearchgate.net Scientists have systematically modified this scaffold at various positions to enhance inhibitory activity and improve pharmacological properties. nih.govresearchgate.net

One common strategy involves the modification of the substituent at the 6- and 7-positions of the quinazoline (B50416) ring. nih.gov For instance, the introduction of a 6-salicyl-4-anilinoquinazoline scaffold has yielded analogues with potent inhibitory activity against both EGFR and HER2. nih.gov Another approach focuses on altering the 4-anilino portion of the molecule. tandfonline.com For example, introducing moieties like 2-iminopyridine and 2H-pyrazole at the 4-position of the aniline (B41778) ring has been explored to enhance binding affinity and selectivity. tandfonline.com

Researchers have also synthesized derivatives with different substitution patterns on the aniline ring, aiming to target distinct regions within the ATP-binding pocket of the kinases. tandfonline.com These modifications can lead to molecules with altered selectivity profiles, potentially favoring one receptor over the other or achieving a desired dual-inhibitory effect. tandfonline.com The overarching goal of these synthetic efforts is to create derivatives with superior potency, selectivity, and pharmacokinetic profiles compared to the parent compound.

A notable example of such derivatization efforts led to the development of compound 6j , a lapatinib (B449) derivative with a 4-anilinoquinazoline and imidazole (B134444) scaffold. nih.gov This compound demonstrated impressive nanomolar IC50 values against both EGFR (1.8 nM) and HER2 (87.8 nM), being significantly more potent than lapatinib against EGFR. nih.gov Similarly, a series of benzo[g]quinazolin-based derivatives were synthesized, with compound 8 emerging as a highly potent dual inhibitor with IC50 values of 0.009 µM for EGFR and 0.021 µM for HER2. tandfonline.com

| Compound | Scaffold | IC50 EGFR | IC50 HER2 | Reference |

|---|---|---|---|---|

| Compound 6j | 4-anilinoquinazoline and imidazole | 1.8 nM | 87.8 nM | nih.gov |

| Compound 8 | Benzo[g]quinazolin | 0.009 µM | 0.021 µM | tandfonline.com |

| Compound 21 | 6-salicyl-4-anilinoquinazoline | 0.12 µM | 0.096 µM | nih.gov |

Exploration of this compound in Specific Genetic Alterations and Molecular Subtypes

The efficacy of targeted therapies like this compound is often dictated by the specific genetic landscape of the tumor. EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases, and their genes are frequently altered in various cancers through mutations, amplifications, or overexpression. amegroups.orgnih.gov These alterations can drive tumor growth and also serve as predictive biomarkers for response to targeted inhibitors.

This compound, being a dual inhibitor, holds promise for treating cancers with specific genetic alterations in both EGFR and HER2. medchemexpress.com It has shown potent inhibitory activity against the EGFR T790M mutation, a common mechanism of acquired resistance to first-generation EGFR TKIs. medchemexpress.comnih.gov Furthermore, it demonstrates activity against the L858R activating mutation in EGFR. medchemexpress.com

The role of HER2 in cancer is also multifaceted. HER2 amplification is a well-established driver in a subset of breast cancers and is increasingly recognized as a resistance mechanism to EGFR inhibitors in non-small cell lung cancer (NSCLC), often occurring independently of the T790M mutation. nih.govdovepress.com Therefore, a dual inhibitor like this compound could be particularly effective in tumors that have developed HER2-mediated resistance.

Molecular subtyping of tumors is becoming increasingly important for guiding treatment decisions. In urothelial carcinoma, for example, EGFR and HER2 amplifications and expression are associated with distinct molecular subtypes. oncotarget.com Similarly, in breast cancer, tumors are classified into subtypes such as luminal A, luminal B, HER2-positive, and triple-negative, each with different molecular characteristics and therapeutic vulnerabilities. mdpi.com The application of this compound would likely be most beneficial in subtypes characterized by co-expression or amplification of both EGFR and HER2. spandidos-publications.com

| Genetic Alteration / Subtype | Relevance to this compound | Key Consideration | Reference |

|---|---|---|---|

| EGFR T790M Mutation | This compound inhibits this resistance mutation. | A key target for second- and third-generation EGFR inhibitors. | medchemexpress.comnih.gov |

| EGFR L858R Mutation | This compound shows potent activity against this activating mutation. | A common sensitizing mutation for EGFR TKIs. | medchemexpress.com |

| HER2 Amplification | A potential mechanism of resistance to EGFR TKIs that could be overcome by a dual inhibitor. | Occurs in a subset of NSCLC and other cancers. | nih.govdovepress.com |

| HER2-Positive Breast Cancer | A primary indication for HER2-targeted therapies. | Molecular subtyping is crucial for treatment selection. | mdpi.com |

| Urothelial Carcinoma Molecular Subtypes | EGFR and HER2 alterations are associated with specific subtypes. | Subtype-specific expression patterns may predict response. | oncotarget.com |

Development of Preclinical Biomarkers for Response and Resistance to this compound

Identifying robust preclinical biomarkers is essential for predicting which patients are likely to respond to a given therapy and for understanding the mechanisms of resistance. For a dual EGFR/HER2 inhibitor like this compound, biomarkers can be categorized into those that predict sensitivity and those that indicate resistance.

Biomarkers of Response: The most direct biomarkers of response to this compound would be the expression and activation status of its targets, EGFR and HER2. cancerbiomed.org Overexpression of HER2 is a well-established predictive biomarker for response to HER2-targeted therapies in breast cancer. cancerbiomed.org Similarly, activating mutations in EGFR, such as exon 19 deletions and the L858R point mutation, are predictive of response to EGFR TKIs. nih.gov The co-expression of EGFR and HER2 could be a strong indicator of sensitivity to a dual inhibitor. spandidos-publications.com

Downstream signaling molecules can also serve as biomarkers. For example, a decrease in the phosphorylation of AKT (p-AKT), a key node in the PI3K signaling pathway, has been associated with response to HER2-targeted therapy. nih.gov

Biomarkers of Resistance: Resistance to EGFR and HER2 inhibitors can arise through various mechanisms. One common mechanism is the activation of bypass signaling pathways. For instance, MET amplification can lead to resistance to EGFR TKIs. dovepress.com Similarly, mutations in downstream effectors like PIK3CA can render tumors resistant to HER2-targeted therapies, although some evidence suggests that certain antibody-drug conjugates may still be effective in this context. aacrjournals.org

The development of resistance can also involve the target receptors themselves. For example, the emergence of the EGFR T790M mutation confers resistance to first-generation EGFR TKIs. nih.gov While this compound is active against T790M, other tertiary mutations in EGFR could potentially lead to resistance. mdpi.com

| Biomarker Type | Biomarker | Indication | Reference |

|---|---|---|---|

| Response | EGFR Activating Mutations (e.g., L858R, Exon 19 del) | Sensitivity to EGFR inhibitors. | nih.gov |

| Response | HER2 Overexpression/Amplification | Sensitivity to HER2-targeted therapies. | cancerbiomed.org |

| Response | Decreased p-AKT | Response to HER2-targeted therapy. | nih.gov |

| Resistance | EGFR T790M Mutation | Resistance to first-generation EGFR TKIs. | nih.gov |

| Resistance | MET Amplification | Bypass pathway activation leading to resistance. | dovepress.com |

| Resistance | PIK3CA Mutations | Activation of downstream pathway leading to resistance. | aacrjournals.org |

Application of High-Throughput Screening and Omics Technologies in Compound Research

Modern drug discovery and development heavily rely on high-throughput screening (HTS) and multi-omics technologies to identify and characterize new therapeutic agents. techscience.comnih.govmdpi.com These approaches allow for the rapid evaluation of large compound libraries and provide a comprehensive understanding of the molecular effects of these compounds on cancer cells.

High-Throughput Screening (HTS): HTS enables the automated testing of thousands of compounds for their ability to inhibit a specific target or cellular process. In the context of this compound research, HTS can be used to:

Screen for novel analogues or derivatives with improved potency or selectivity.

Identify compounds that are effective against specific resistance mutations.

Discover synergistic drug combinations by screening a compound library in the presence of this compound.

Omics Technologies: Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the cellular response to a drug. techscience.comnih.govfrontiersin.org

Genomics: Next-generation sequencing can be used to identify genetic alterations that correlate with sensitivity or resistance to this compound. mdpi.com This can help in patient stratification and the identification of new drug targets.

Transcriptomics: Microarray or RNA-sequencing analysis can reveal changes in gene expression profiles following treatment with this compound. nih.gov This can provide insights into the downstream signaling pathways affected by the drug and potential mechanisms of resistance.

Proteomics: Mass spectrometry-based proteomics can be used to quantify changes in protein expression and phosphorylation levels in response to this compound treatment. techscience.com This is particularly useful for confirming target engagement and identifying alterations in signaling networks.

Metabolomics: This approach analyzes the changes in cellular metabolites following drug treatment, which can reveal metabolic vulnerabilities that could be exploited for combination therapies. techscience.com

The integration of these multi-omics datasets can provide a holistic understanding of the mechanism of action of this compound and guide the development of more effective therapeutic strategies. techscience.com

Elucidation of Bidirectional Crosstalk Mechanisms Involving EGFR/HER2 and Other Signaling Pathways

The EGFR/HER2 signaling network does not operate in isolation. It engages in extensive bidirectional crosstalk with other signaling pathways, which can have profound implications for cancer development, progression, and response to therapy. tubitak.gov.trnih.govmdpi.comnih.gov

One of the most well-studied examples of this crosstalk is with the estrogen receptor (ER) pathway in breast cancer. tubitak.gov.trnih.gov There is an inverse correlation between ER and HER2 expression in many breast cancers. nih.gov Inhibition of one pathway can lead to the compensatory activation of the other, contributing to resistance to both endocrine therapy and HER2-targeted therapies. tubitak.gov.trnih.gov For instance, treatment with aromatase inhibitors can lead to increased HER2 expression, while anti-HER2 therapy can increase ER expression and activity. nih.gov

Crosstalk also occurs with other receptor tyrosine kinases, such as the insulin-like growth factor 1 receptor (IGF-1R). tubitak.gov.tr The interaction between EGFR/HER2 and IGF-1R can stimulate cell growth and contribute to resistance to targeted therapies. tubitak.gov.tr

Furthermore, the Notch signaling pathway has been shown to have a bidirectional crosstalk with the EGFR/HER2 pathway. nih.gov Activation of the Notch pathway can act as a compensatory mechanism to maintain downstream signaling through the MAPK and PI3K/AKT pathways when EGFR or HER2 are inhibited, thus promoting cell survival and resistance. nih.gov

Understanding these intricate crosstalk mechanisms is crucial for designing effective combination therapies that can simultaneously block multiple survival pathways and prevent or overcome drug resistance. tubitak.gov.trnih.gov

Q & A

Basic Research Questions

Q. What experimental frameworks are recommended to study the dual inhibitory activity of EGFR/HER2-IN-4 against EGFR and HER2 kinases?

- Use the PICOT framework to structure your research question:

- P opulation (e.g., cancer cell lines with EGFR/HER2 mutations),

- I ntervention (this compound treatment),

- C omparison (e.g., existing inhibitors like gefitinib or lapatinib),

- O utcome (e.g., inhibition efficiency, IC₅₀ values),

- T ime frame (e.g., acute vs. chronic exposure).

Q. How should researchers design dose-response experiments to assess this compound efficacy?

- Employ a logarithmic concentration gradient (e.g., 0.1 nM to 10 µM) to determine IC₅₀ values.

- Include positive controls (e.g., gefitinib for EGFR, trastuzumab for HER2) and negative controls (vehicle-only treated cells).

- Use cell viability assays (MTT or CellTiter-Glo) and Western blotting to quantify phosphorylated EGFR/HER2 levels .

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound?

- Follow ICH Q6A guidelines for purity assessment (HPLC ≥95%) and structural validation (NMR, mass spectrometry).

- Document batch-specific variations in solubility and stability (e.g., DMSO stock storage at −80°C).

- Cross-validate results with independent synthesis protocols and reference spectral libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across different in vivo models?

- Conduct meta-analysis of pharmacokinetic (PK) and pharmacodynamic (PD) data, focusing on variables like tumor microenvironment, drug bioavailability, and host immune responses.

- Use multivariate regression to identify confounding factors (e.g., murine vs. humanized models) .

- Publish raw datasets with metadata (e.g., animal strain, dosing schedule) to enable cross-study comparisons .

Q. What statistical approaches are optimal for analyzing synergistic effects of this compound with other targeted therapies?

- Apply the Chou-Talalay Combination Index (CI) method to quantify synergy:

- CI <1: Synergy; CI=1: Additivity; CI >1: Antagonism.

Q. How should researchers address ethical and methodological limitations in clinical trial design for this compound?

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate trial feasibility.

- For early-phase trials, prioritize adaptive designs (e.g., Bayesian response-adaptive randomization) to minimize patient exposure to subtherapeutic doses.

- Disclose conflicts of interest and adhere to GDPR-compliant data anonymization protocols for patient-derived samples .

Methodological Guidance for Data Validation

Q. What steps are critical for validating this compound target engagement in heterogeneous tumor samples?

- Perform laser-capture microdissection to isolate tumor subregions, followed by LC-MS/MS to quantify drug penetration.

- Correlate target engagement with immunohistochemical (IHC) markers (e.g., phosphorylated EGFR/HER2) and clinical outcomes (e.g., progression-free survival) .

- Use Bland-Altman plots to assess agreement between technical replicates .

Q. How can researchers optimize in silico models to predict this compound resistance mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.